Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,4S)-2-((6-chloro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate
- Benzyl (2R,4S)-2-((6-bromo-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
The presence of the fluorine atom in Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate can significantly alter its chemical properties, such as its reactivity and binding affinity in biological systems. This makes it unique compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
benzyl (2R,4S)-2-[(6-fluoro-1H-indol-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H21FN2O3/c22-16-6-7-19-15(11-23-20(19)9-16)8-17-10-18(25)12-24(17)21(26)27-13-14-4-2-1-3-5-14/h1-7,9,11,17-18,23,25H,8,10,12-13H2/t17-,18+/m1/s1 |
InChI Key |
IKICSYHSZVADSI-MSOLQXFVSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CC2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
C1C(CN(C1CC2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.